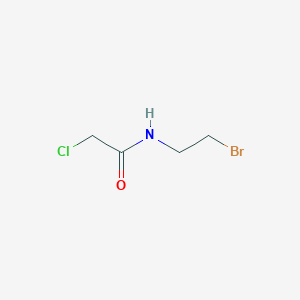![molecular formula C20H23NO B15215458 2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol CAS No. 88561-13-1](/img/structure/B15215458.png)
2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Méthodes De Préparation
The synthesis of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core . The specific synthesis of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol may involve the following steps:
Formation of the indole core: Reacting 1-butyl-2-nitrobenzene with phenylhydrazine in the presence of an acid catalyst to form 1-butyl-1H-indole.
Substitution reaction: Introducing a phenyl group at the 4-position of the indole ring through a Friedel-Crafts acylation reaction.
Reduction: Reducing the nitro group to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: Introducing a hydroxyl group at the 2-position of the phenyl ring through a hydroxylation reaction using a suitable oxidizing agent.
Analyse Des Réactions Chimiques
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using reagents like halogens, nitric acid, and sulfuric acid.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds using boronic acids and palladium catalysts.
Applications De Recherche Scientifique
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol can be compared with other similar indole derivatives, such as:
2-(1H-Indol-3-yl)ethanol: This compound has a similar structure but lacks the butyl group at the 1-position of the indole ring.
2-(1H-Indol-2-yl)phenol: This compound has a hydroxyl group at the 2-position of the phenyl ring, similar to 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol, but lacks the butyl group at the 1-position of the indole ring.
2-(1H-Indol-3-yl)acetic acid: This compound has an acetic acid group at the 3-position of the indole ring and is known for its role as a plant hormone and its biological activities.
The uniqueness of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol lies in the presence of the butyl group at the 1-position of the indole ring, which can influence its biological activity and binding affinity to molecular targets.
Propriétés
Numéro CAS |
88561-13-1 |
|---|---|
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2-[4-(1-butylindol-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C20H23NO/c1-2-3-13-21-19-7-5-4-6-18(19)15-20(21)17-10-8-16(9-11-17)12-14-22/h4-11,15,22H,2-3,12-14H2,1H3 |
Clé InChI |
LRSPUWTTZJBGAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


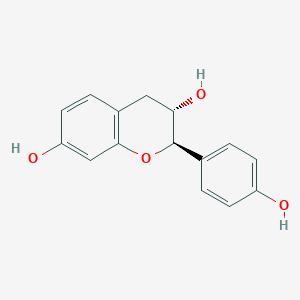

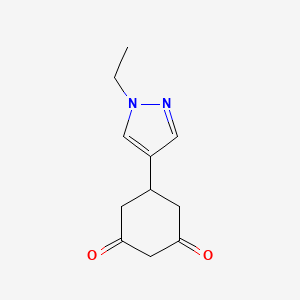
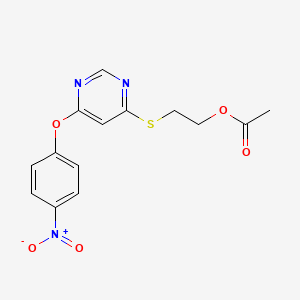

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B15215420.png)

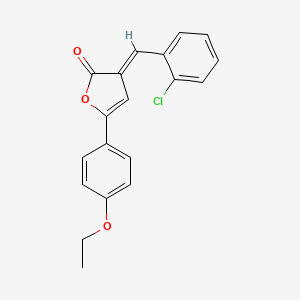
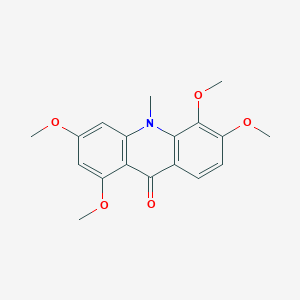
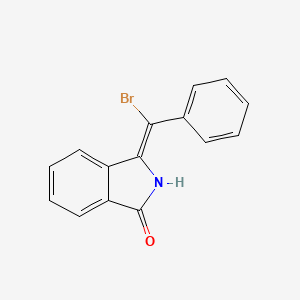
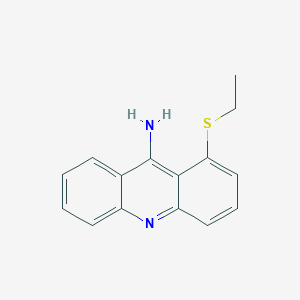
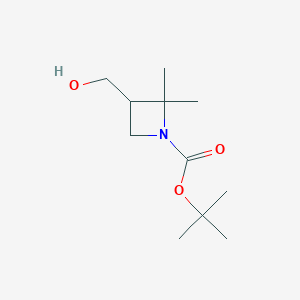
![5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15215486.png)
